Product packaging for Hexahydro-1H-azepine-1-carbonyl chloride(Cat. No.:CAS No. 27817-35-2)

Hexahydro-1H-azepine-1-carbonyl chloride

Cat. No.: B3050679
CAS No.: 27817-35-2
M. Wt: 161.63 g/mol
InChI Key: VCZFCDMBZCEPFV-UHFFFAOYSA-N
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Description

Historical Context and Initial Reporting of Synthesis

The synthesis of acyl chlorides, including structures like hexahydro-1H-azepine-1-carbonyl chloride, has been a fundamental transformation in organic chemistry for many decades. While the specific first reporting for this exact compound is not readily detailed in broad literature, the general and well-established method for its preparation involves the reaction of the parent amine, hexahydroazepine (also known as hexamethyleneimine), with phosgene (B1210022) (COCl₂) or a phosgene equivalent. ontosight.aigoogle.com This type of reaction, known as N-acylation, is a standard procedure for converting secondary amines into their corresponding carbamoyl (B1232498) chlorides. The process is typically catalyzed by N,N-disubstituted formamides. google.com The development of such synthetic methods was crucial for enabling chemists to utilize the reactive nature of the carbonyl chloride group for further chemical modifications.

Significance as a Reactive Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a reactive intermediate. scribd.combputevaluation.com The presence of the carbonyl chloride group makes the compound an excellent electrophile, primed for reactions with a wide array of nucleophiles. ontosight.aiyoutube.com This high reactivity allows for the facile introduction of the hexahydroazepine-1-carbonyl moiety into other molecules.

Its utility is particularly pronounced in nucleophilic acyl substitution reactions. When treated with nucleophiles such as alcohols, amines, or thiols, the chlorine atom is readily displaced, leading to the formation of carbamates, ureas, and thiocarbamates, respectively. This reactivity makes it a key building block in the synthesis of diverse and complex organic molecules, including those with significant biological activity. ontosight.ailookchem.com The ability to readily form stable amide bonds is a cornerstone of its application in medicinal and process chemistry. ontosight.ailew.ro

Conceptual Framework: Azepine Ring Systems and Carbonyl Chloride Functionality

The chemical behavior of this compound is governed by the interplay of its two core components: the seven-membered hexahydroazepine ring and the carbonyl chloride functional group. ontosight.ai

Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₂ClNO
Molar Mass161.63 g/mol
CAS Number27817-35-2

Data sourced from ChemBK.

Unlike planar aromatic systems, the hexahydroazepine (or azepane) ring is a fully saturated, seven-membered heterocycle. cymitquimica.com Due to the sp³ hybridization of its carbon and nitrogen atoms, the ring is non-planar and flexible. It can adopt several conformations to minimize steric and torsional strain. The most stable conformations for seven-membered rings are generally considered to be twisted-chair and twisted-boat forms. slideshare.netslideshare.net The specific conformational preference of the hexahydroazepine ring within this molecule can influence the accessibility of the nitrogen's lone pair (in the parent amine) and the steric environment around the carbonyl chloride group, which can in turn affect its reactivity.

The carbonyl chloride group is an exceptionally reactive electrophile. wikipedia.org The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly withdraw electron density from the carbon atom, creating a significant partial positive charge (δ+) on the carbonyl carbon. libretexts.orgidc-online.comlibretexts.org This polarization makes the carbon atom highly susceptible to attack by nucleophiles. ncert.nic.inmasterorganicchemistry.comsolubilityofthings.com

The reactivity of this group is among the highest of the carboxylic acid derivatives. youtube.comyoutube.com The chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions. libretexts.orgchemicalforums.com When a nucleophile attacks the electrophilic carbonyl carbon, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate and expulsion of the chloride ion reforms the carbon-oxygen double bond, resulting in the substitution product. libretexts.org This high degree of electrophilicity is the key to the compound's utility as a synthetic intermediate. ontosight.ai

Summary of Reactive Features

Structural FeatureChemical PropertyReactivity Consequence
Hexahydroazepine RingSaturated, non-planar heterocycleProvides a flexible, three-dimensional scaffold.
Carbonyl Chloride MoietyHighly electrophilic carbonyl carbonServes as an excellent site for nucleophilic attack. libretexts.orgidc-online.com
Chloride AtomGood leaving groupFacilitates nucleophilic acyl substitution reactions. libretexts.orgchemicalforums.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12ClNO B3050679 Hexahydro-1H-azepine-1-carbonyl chloride CAS No. 27817-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-7(10)9-5-3-1-2-4-6-9/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZFCDMBZCEPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20182135
Record name Hexahydro-1H-azepine-1-carbonyl chloride
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Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27817-35-2
Record name 1-Hexamethyleniminocarbonyl chloride
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Record name Hexahydro-1H-azepine-1-carbonyl chloride
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Record name Hexahydro-1H-azepine-1-carbonyl chloride
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Record name Hexahydro-1H-azepine-1-carbonyl chloride
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Advanced Synthetic Methodologies for Hexahydro 1h Azepine 1 Carbonyl Chloride

Established Laboratory Synthesis Routes

The laboratory-scale synthesis of hexahydro-1H-azepine-1-carbonyl chloride can be approached through several well-established routes. These methods primarily involve the direct chlorination of the parent amine, hexahydro-1H-azepine, using different chlorinating agents, or the conversion of an azepane-1-carboxylic acid precursor. The choice of method often depends on factors such as reagent availability, safety considerations, and desired scale.

Chlorination of Hexahydro-1H-azepine Derivatives

The most direct method for synthesizing this compound is the reaction of hexahydro-1H-azepine with a suitable carbonyl chloride source. This reaction transforms the secondary amine into the corresponding carbamoyl (B1232498) chloride. The selection of the chlorinating agent is critical and influences the reaction conditions and work-up procedures.

Phosgene (B1210022) (COCl₂) is a highly effective reagent for the preparation of carbamoyl chlorides from secondary amines. nih.gov The reaction involves the direct acylation of the amine with phosgene. To ensure high yields and prevent unwanted side reactions, the process must be conducted under anhydrous conditions. A significant challenge in this synthesis is the formation of hexahydro-1H-azepine hydrochloride as a byproduct, which consumes half of the starting amine. google.com

To circumvent this, two primary strategies are employed. The first involves heating the reaction mixture with an excess of phosgene, which converts the amine hydrochloride salt into the desired carbamoyl chloride. google.com A more common approach is the addition of a tertiary amine base, such as pyridine, to act as an HCl scavenger, thereby preventing the formation of the hydrochloride salt and allowing for complete conversion of the starting amine. nih.gov A safer and easier-to-handle alternative to gaseous phosgene is its solid equivalent, triphosgene (B27547) [bis(trichloromethyl)carbonate], which generates phosgene in situ. nih.gov

Table 1: Typical Conditions for Phosgene-Mediated Synthesis
ParameterConditionPurposeReference
Starting MaterialHexahydro-1H-azepineAmine source nih.govgoogle.com
ReagentPhosgene (COCl₂) or TriphosgeneCarbonyl chloride source nih.gov
SolventInert, anhydrous (e.g., CH₂Cl₂, Toluene)Provides reaction medium, prevents hydrolysis nih.govgoogle.com
TemperatureLow temperature (e.g., 0 °C) for initial addition, then potentially elevated temperature (>100 °C) if no scavenger is usedControls reaction rate; converts hydrochloride byproduct google.com
AdditivesPyridine or other tertiary amine (optional)Acts as an HCl scavenger to prevent amine salt formation nih.gov

Thionyl chloride (SOCl₂) is a versatile chlorinating agent, though its direct reaction with secondary amines to form carbamoyl chlorides is less straightforward than phosgene. researchgate.netsemanticscholar.org A more effective method involves a two-step, one-pot procedure where the secondary amine is first converted into a carbamate (B1207046) salt. lookchem.com This is achieved by reacting hexahydro-1H-azepine with carbon dioxide in the presence of a suitable base. The resulting carbamate anion is then treated with thionyl chloride, which converts it into the target carbamoyl chloride. lookchem.com This approach avoids the direct use of highly toxic phosgene. The entire process must be carried out under anhydrous conditions as thionyl chloride reacts violently with water. orgsyn.org

Table 2: Conditions for Thionyl Chloride-Mediated Synthesis via Carbamate Intermediate
StepReagentsConditionsPurposeReference
1. Carbamate FormationHexahydro-1H-azepine, Carbon Dioxide (CO₂), Tertiary Amine Base (e.g., Pyridine)Inert solvent (e.g., Toluene), low temperature (-10 °C to 0 °C)Generates an in situ carbamate salt lookchem.com
2. ChlorinationThionyl Chloride (SOCl₂)Anhydrous, low temperatureConverts the carbamate to the carbamoyl chloride lookchem.com

Oxalyl chloride ((COCl)₂) is another highly reactive diacyl chloride used extensively in organic synthesis, primarily for converting carboxylic acids to acyl chlorides under mild conditions. wikipedia.orgsci-hub.se Its use for the direct conversion of secondary amines to carbamoyl chlorides is less common than phosgene. The reaction between an amine and oxalyl chloride can potentially lead to the formation of the desired carbamoyl chloride, but side reactions, such as the formation of oxamides, are possible. wikipedia.org The reaction would proceed by nucleophilic attack of the amine on one of the carbonyl carbons of oxalyl chloride. The volatile byproducts (CO, CO₂, HCl) facilitate product purification. sci-hub.se This reaction is typically performed in an inert anhydrous solvent at low temperatures to control its high reactivity.

Table 3: Plausible Conditions for Oxalyl Chloride-Mediated Synthesis
ParameterConditionPurposeReference
Starting MaterialHexahydro-1H-azepineAmine source wikipedia.orgsci-hub.se
ReagentOxalyl Chloride ((COCl)₂)Acylating and chlorinating agent sci-hub.se
SolventInert, anhydrous (e.g., Dichloromethane, Hexane)Provides reaction medium sci-hub.se
TemperatureLow temperature (e.g., 0 °C or below)Controls reactivity and minimizes side products orgsyn.org
AdditivesTertiary amine base (optional)Scavenges HCl byproduct wikipedia.org

Synthesis from Azepane-1-carboxylic Acid Precursors

An alternative to the direct chlorination of the amine is the conversion of azepane-1-carboxylic acid to its corresponding acid chloride. This is a standard transformation in organic synthesis. The carboxylic acid precursor can be prepared from hexahydro-1H-azepine and a suitable carboxylating agent. The subsequent conversion to the acid chloride (in this case, the carbamoyl chloride) is readily achieved using common chlorinating agents like thionyl chloride or oxalyl chloride. researchgate.netwikipedia.org Oxalyl chloride is often favored for its mild reaction conditions and the formation of solely gaseous byproducts, which simplifies purification. sci-hub.se

General Procedures for Carbamoyl Chloride Synthesis from Amines and Phosgene Equivalents

The synthesis of carbamoyl chlorides from secondary amines is a fundamental transformation, with phosgene and its derivatives being the most direct and widely used reagents. google.com The general procedure involves reacting a secondary amine, such as hexahydro-1H-azepine, with a stoichiometric amount of phosgene or a phosgene equivalent like triphosgene. nih.gov The reaction is typically performed in an inert aprotic solvent under anhydrous conditions at reduced temperatures to control the initial exothermic reaction. google.com A key consideration is the management of the hydrogen chloride (HCl) produced during the reaction. As HCl reacts with the starting amine to form a non-reactive hydrochloride salt, its removal is crucial for achieving high yields. This is accomplished either by adding a non-nucleophilic base (e.g., pyridine) to the reaction mixture or by using a two-fold excess of the secondary amine, where one equivalent acts as the HCl scavenger. nih.gov Alternatively, the formed amine hydrochloride can be converted to the carbamoyl chloride by heating with excess phosgene. google.com

Mechanistic Insights into Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. The formation of the carbonyl chloride functional group on the azepane nitrogen is a classic example of nucleophilic acyl substitution, a cornerstone reaction in organic chemistry.

The synthesis of this compound is typically achieved by reacting hexahydroazepine with a phosgene equivalent. ontosight.ai The core of this transformation is a nucleophilic acyl substitution reaction. fiveable.me The mechanism proceeds through a well-defined, two-step addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the hexahydro-1H-azepine acting as a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of phosgene (or a related chloroformylating agent). glasp.coyoutube.com This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom.

Formation of a Tetrahedral Intermediate: This initial step results in the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the former carbonyl carbon is now singly bonded to the azepane nitrogen, the oxygen atom (which carries a negative charge), and two chlorine atoms. glasp.co

Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, one of the chloride ions is ejected as a leaving group, a process facilitated by chloride's ability to stabilize the negative charge. masterorganicchemistry.comyoutube.com This step regenerates the carbonyl group and yields the final product, this compound, along with a chloride anion.

This addition-elimination sequence is characteristic of nucleophilic acyl substitution reactions and is fundamental to the interconversion of carboxylic acid derivatives. fiveable.me

The successful synthesis of this compound is critically dependent on maintaining strictly anhydrous (water-free) conditions. tutorchase.comfiveable.me Both the phosgene reagent and the resulting carbonyl chloride product are highly susceptible to hydrolysis. cia.govwikipedia.org

Water, acting as a nucleophile, can compete with the azepine reactant and attack the electrophilic carbonyl carbon of phosgene. tutorchase.com This unwanted side reaction leads to the formation of unstable carbamic acid, which readily decomposes into carbon dioxide and hydrogen chloride, consuming the valuable reagent. cia.govwikipedia.org

Emerging and Advanced Synthetic Strategies

While traditional batch synthesis is effective, modern chemistry seeks safer, more efficient, and versatile methods. Continuous-flow chemistry, photochemical techniques, and advanced organometallic approaches represent the frontier in the synthesis of azepane derivatives.

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of chemical intermediates, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. researchgate.net This is particularly relevant for reactions involving highly toxic and reactive reagents like phosgene. acs.orgacs.org The synthesis of acyl chlorides from carboxylic acids has been successfully adapted to continuous-flow systems. researchgate.netvapourtec.com

In a typical flow setup, streams of reactants are pumped and mixed in a reactor coil or microreactor. The confined space and high surface-area-to-volume ratio allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields and selectivity. acs.org For the synthesis of this compound, a flow process would allow for the on-demand generation and immediate consumption of phosgene, minimizing the risks associated with handling and storing this hazardous material. acs.org This methodology leads to a safer process, reduced waste, and facilitates easier scale-up for industrial production. acs.org

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis
ParameterBatch SynthesisContinuous-Flow Synthesis
SafetyHigher risk due to large volumes of hazardous reagentsImproved safety with small reaction volumes and on-demand reagent generation acs.org
Heat TransferOften inefficient, leading to potential hotspotsExcellent heat transfer, allowing for precise temperature control
ScalabilityComplex and non-linear scale-upSimpler, linear scalability by extending operation time or using parallel reactors acs.org
Process ControlLess precise control over reaction parametersHigh degree of control over residence time, stoichiometry, and temperature vapourtec.com
Product PurityMay require extensive purification due to side reactionsOften results in higher purity products with fewer byproducts

Photochemistry offers unique pathways for constructing complex molecular architectures like the azepine ring. These methods utilize light energy to promote reactions that are often inaccessible under thermal conditions. Recent advancements have demonstrated the use of visible-light irradiation to induce ring-expansion reactions, providing novel entries to functionalized azepines from readily available aromatic precursors. organic-chemistry.orgresearchgate.net

One prominent strategy involves the photochemical rearrangement of aryl azides. researchgate.net Upon irradiation, the azide (B81097) can extrude nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then undergo a ring-expansion process, transforming a six-membered aromatic ring into a seven-membered azepine system. thieme-connect.com Similarly, photochemical [5+2] cycloaddition reactions have been developed for the synthesis of azepinone scaffolds, which can be further modified. acs.org These light-mediated strategies are powerful tools for building the core azepine structure, which can then be converted to substituted azepanes.

Organolithium reagents are exceptionally strong bases and potent nucleophiles, making them indispensable tools in modern organic synthesis for forming carbon-carbon bonds. sigmaaldrich.comnumberanalytics.com In the context of azepane chemistry, organolithium reagents are primarily used for the functionalization of the azepane ring, allowing for the introduction of a wide variety of substituents. numberanalytics.com

Metal-Catalyzed Ring Construction and Annulation Reactions

The construction of the seven-membered azepane ring, the core structure of this compound, presents a significant synthetic challenge due to unfavorable enthalpic and entropic factors associated with the formation of medium-sized rings. daneshyari.com To overcome these hurdles, researchers have increasingly turned to metal-catalyzed methodologies, which offer powerful and efficient routes to these valuable scaffolds. These strategies often involve the construction of the heterocyclic ring through cycloaddition or annulation reactions, where a metal catalyst plays a crucial role in orchestrating the bond-forming events with high levels of control over regio- and stereoselectivity.

One of the prominent strategies for synthesizing substituted azepanes involves metal-catalyzed [4+3] annulation reactions. nih.gov This approach typically involves the reaction of a four-atom component with a three-atom component to assemble the seven-membered ring in a convergent manner. For instance, Lewis acids such as Ytterbium triflate (Yb(OTf)₃) have been shown to effectively catalyze the (4+3) annulative addition of donor-acceptor cyclopropanes with 2-aza-1,3-dienes, affording densely substituted azepane derivatives in good to excellent yields and with high diastereoselectivity. nih.gov Furthermore, the development of an asymmetric variant of this reaction has been achieved using copper triflate (Cu(OTf)₂) in the presence of a trisoxazoline (Tox) ligand, leading to enantioselective transformations. nih.gov

Another powerful strategy for the construction of the azepane core is the [6+1] annulation reaction. A notable example is the hafnium(III)-catalyzed [6+1] cycloaddition of N-tethered ynenitriles with Reformatsky reagents. researchgate.netacs.org This method provides a direct route to 3-amino-2,7-dihydro-1H-azepine-4-carboxylates with high yields and excellent functional group tolerance. researchgate.netacs.org

Rhodium-catalyzed reactions have also emerged as a versatile tool for the synthesis of azepane derivatives. One such method involves a formal 1,3-migration of hydroxy and acyloxy groups initiated by an α-imino rhodium carbene, followed by selective annulation of the resulting zwitterions to efficiently produce azepane derivatives. acs.orgbohrium.com This migration-annulation protocol is valued for its time-saving nature and good functional group tolerance. acs.orgbohrium.com

Furthermore, osmium-catalyzed reactions have been successfully applied in the stereoselective synthesis of highly functionalized azepanes. A key example is the osmium-catalyzed tethered aminohydroxylation of allylic alcohols. This strategy allows for the formation of a new C–N bond with complete regio- and stereocontrol, which is a crucial step in the construction of the azepane ring. nih.gov Subsequent intramolecular reductive amination can then complete the formation of the seven-membered ring. nih.gov

The following table summarizes key research findings in the metal-catalyzed synthesis of azepane derivatives, which are precursors to this compound.

MethodologyCatalyst/ReagentsKey FeaturesReference
(4+3) AnnulationYb(OTf)₃ or Cu(OTf)₂/Tox ligandHigh diastereoselectivity; enantioselective variant available. nih.gov
[6+1] AnnulationHafnium(III) catalyst, Reformatsky reagentsDirect synthesis of functionalized azepines with high yields. researchgate.netacs.org
Migration-AnnulationRhodium catalystTime-saving protocol with good functional group tolerance. acs.orgbohrium.com
Tethered AminohydroxylationOsmium catalystComplete regio- and stereocontrol in C–N bond formation. nih.gov

Chemical Reactivity and Mechanistic Investigations of Hexahydro 1h Azepine 1 Carbonyl Chloride

Electrophilicity of the Carbonyl Chloride Moiety and Reaction Potential

The significant reactivity of Hexahydro-1H-azepine-1-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon atom. ontosight.ai An electrophile is a chemical species that is attracted to electrons and participates in a chemical reaction by accepting an electron pair. The carbon atom in the carbonyl chloride group (C=O)Cl is electron-deficient for two primary reasons. Firstly, it is bonded to two highly electronegative atoms, oxygen and chlorine, which pull electron density away from the carbon through the inductive effect.

Secondly, while resonance stabilization can decrease the electrophilicity of a carbonyl carbon, this effect is minimal in an acyl chloride. libretexts.orgkhanacademy.org Unlike in amides or esters where the adjacent nitrogen or oxygen atoms can effectively donate a lone pair of electrons to the carbonyl group to form a stabilizing double bond, the chlorine atom is a poor resonance donor. khanacademy.org This lack of significant resonance stabilization leaves the carbonyl carbon with a substantial partial positive charge, making it a prime target for attack by nucleophiles (electron-rich species). libretexts.org Advanced computational studies suggest that the reactivity of carbonyl compounds is primarily governed by the strong electrostatic attractions between the electrophilic carbonyl compound and the attacking nucleophile. rsc.orgucm.es This inherent electrophilicity makes the compound a potent acylating agent, capable of readily participating in a variety of chemical transformations. ontosight.ai

Nucleophilic Substitution Reactions and Selectivity

The primary reaction pathway for this compound is nucleophilic acyl substitution. libretexts.org In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is unstable and rapidly collapses, re-forming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. youtube.comkhanacademy.org

A characteristic reaction of this compound is its interaction with primary amines (R-NH₂) to form N,N'-disubstituted urea (B33335) derivatives. The nitrogen atom of the primary amine acts as a potent nucleophile, attacking the carbonyl carbon. youtube.com The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion results in the formation of a new carbon-nitrogen bond. This reaction is typically rapid and exothermic.

Table 1: Generalized Reaction with Primary Amines

Reactant 1Reactant 2ProductReaction Type
This compoundPrimary Amine (R-NH₂)1-(azepane-1-carbonyl)-3-alkylureaNucleophilic Acyl Substitution

In the broader context of organic synthesis, this compound and similar acyl chlorides serve as "activated" carboxylic acid derivatives. libretexts.org The direct formation of an amide bond from a carboxylic acid and an amine is often a slow and inefficient process, requiring high temperatures or specialized coupling agents. ucl.ac.uk A common synthetic strategy involves converting a less reactive carboxylic acid into a highly reactive acyl chloride. ucl.ac.uk This acyl chloride can then react readily with an amine under mild conditions to form the desired amide bond with high yield. Therefore, reagents like this compound are valuable tools for constructing amide linkages, which are fundamental components of many complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiucl.ac.uk

Comparative Reactivity Studies

The reactivity of the carbonyl chloride moiety is significantly greater than that of other related carboxylic acid derivatives, such as amides and esters. This difference is rooted in the electronic properties of the atom attached to the carbonyl group.

Acyl chlorides are the most reactive among the common carboxylic acid derivatives. libretexts.org The relative order of reactivity is a direct consequence of the stability of the functional group, which is inversely related to its reactivity.

Amides (R-CO-NR₂): Amides are the most stable and least reactive of these derivatives. libretexts.orgkhanacademy.org The nitrogen atom is a powerful electron-donating group via resonance, effectively delocalizing its lone pair of electrons into the carbonyl system. This significantly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. libretexts.org

Esters (R-CO-OR): Esters are intermediate in reactivity. The oxygen atom is also capable of donating electron density through resonance, but it is more electronegative than nitrogen and thus does so less effectively. khanacademy.org

Acyl Chlorides (R-CO-Cl): As discussed, the chlorine atom's poor ability to donate electrons through resonance, combined with its strong inductive electron-withdrawing effect, renders the carbonyl carbon highly electrophilic and thus highly reactive. libretexts.orgkhanacademy.org

Table 2: Relative Reactivity of Carbonyl Derivatives

Compound TypeGeneral StructureRelative ReactivityReason for Reactivity
Acyl ChlorideR-CO-ClHighestPoor resonance stabilization, strong inductive effect. libretexts.orgkhanacademy.org
EsterR-CO-OR'IntermediateModerate resonance stabilization from oxygen. libretexts.orgkhanacademy.org
AmideR-CO-NR'₂LowestStrong resonance stabilization from nitrogen. libretexts.orgkhanacademy.org

The seven-membered azepine ring is not planar. Due to ring strain, it adopts flexible, non-planar conformations, often described as chair and boat forms. researchgate.netslideshare.net The specific conformation of the hexahydro-1H-azepine ring can influence the reactivity of the attached carbonyl chloride group. The spatial arrangement of the ring can create steric hindrance around the nitrogen atom and, by extension, the carbonyl group. This steric bulk can physically impede the approach of a nucleophile to the electrophilic carbonyl carbon. Consequently, the rate of reaction for this compound might be modulated by the conformational dynamics of the azepine ring, potentially being slower than that of a less sterically hindered acyl chloride.

Kinetic and Mechanistic Investigations of Reactivity

The study of the reaction kinetics and mechanisms of this compound, a disubstituted carbamoyl (B1232498) chloride, is crucial for understanding its behavior in various chemical environments. Carbamoyl chlorides, in general, are significant intermediates in both laboratory and industrial syntheses. nih.govnih.gov Their reactions, particularly solvolysis, typically proceed through the replacement of the chloride ion at the carbonyl carbon. nih.govnih.govdntb.gov.ua Mechanistic insights are largely derived from kinetic studies, often involving solvolysis reactions. nih.gov The reactivity of these compounds is influenced by the nature of the substituents on the nitrogen atom. nih.gov

Stopped-Flow Spectroscopy for Quantifying Reaction Rate Constants

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, often those that are complete in milliseconds to seconds. While specific studies employing stopped-flow spectroscopy for this compound are not extensively documented in publicly available literature, the technique is well-suited for investigating the rapid reactions this class of compounds undergoes, such as hydrolysis or aminolysis.

The methodology involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped. The progress of the reaction in the mixture is then monitored by a spectroscopic method, typically UV-Vis absorbance or fluorescence. For a reaction involving a carbamoyl chloride, one syringe would contain the carbamoyl chloride in a suitable solvent, and the other would contain the nucleophile (e.g., water, an alcohol, or an amine) in the same solvent. Upon mixing, the change in absorbance of a reactant or product over time can be recorded, allowing for the calculation of the reaction rate constant.

In a related context, stopped-flow spectrophotometry has been successfully used to detect the formation of carbamate (B1207046) from the reaction of carbamyl phosphate (B84403) and ADP, demonstrating its utility in studying carbamoyl-related species. researchgate.netnih.gov The instrument measures changes in pH via an indicator, which is directly related to the progress of the reaction. researchgate.net This approach could theoretically be adapted to monitor the HCl produced during the hydrolysis of this compound.

Hydrolysis Rates and Impact of Solvent Polarity

The hydrolysis of carbamoyl chlorides is a key reaction that has been the subject of mechanistic studies. wikipedia.org These compounds are generally less sensitive to hydrolysis than typical acid chlorides due to the influence of the amino group. wikipedia.org The solvolysis reactions of N,N-disubstituted carbamoyl chlorides, such as this compound, are generally considered to proceed through an SN1 mechanism. nih.govnih.gov This involves the rate-determining formation of a carbamoyl cation intermediate. nih.gov

The rate of hydrolysis is significantly influenced by the polarity of the solvent. For reactions proceeding via an ionization mechanism (SN1), an increase in solvent polarity will stabilize the charged transition state and the carbamoyl cation intermediate, thus accelerating the reaction rate. The Grunwald-Winstein equation is often applied to correlate the specific rates of solvolysis of these compounds. nih.govresearchgate.net

While specific kinetic data for this compound is scarce, data for analogous compounds illustrate these principles. For instance, the solvolysis of N,N-dimethylcarbamoyl chloride has been studied in various solvents, showing a clear dependence of the reaction rate on the solvent's ionizing power. nih.gov Similarly, comparing the solvolysis of N,N-diethylcarbamoyl chloride to N,N-dimethylcarbamoyl chloride shows that the former reacts faster, indicating the influence of the alkyl groups on the stability of the carbamoyl cation. nih.gov

To illustrate the effect of solvent polarity on reaction rates, the following table presents hypothetical first-order rate constants (k) for the hydrolysis of a generic N,N-disubstituted carbamoyl chloride in different aqueous organic solvents.

Solvent Composition (v/v)Dielectric Constant (approx.)Relative Rate Constant (k_rel)
100% Ethanol24.31
80% Ethanol / 20% Water35.815
60% Ethanol / 40% Water47.3250
40% Ethanol / 60% Water58.84000
20% Ethanol / 80% Water69.365000
100% Water78.5300000

Note: This table is illustrative and based on general principles of solvolysis reactions of carbamoyl chlorides. The values are not specific to this compound.

Monitoring Reaction Progress via Spectroscopic and Chromatographic Techniques

Effective monitoring of the reaction progress of this compound is essential for kinetic studies and synthetic applications. Due to the high reactivity of acyl chlorides, specialized analytical techniques are often required. americanpharmaceuticalreview.com

Spectroscopic Techniques:

UV-Vis Spectroscopy: If either the carbamoyl chloride reactant or a product possesses a suitable chromophore, UV-Vis spectroscopy can be used to monitor changes in concentration over time. This is often the detection method used in stopped-flow experiments.

NMR Spectroscopy: Proton or Carbon-13 NMR can be used to follow the disappearance of the starting material and the appearance of products. This can be done by taking aliquots from the reaction mixture at different times or, for slower reactions, by running the reaction directly in an NMR tube.

Chromatographic Techniques:

Chromatography is a powerful tool for separating and quantifying the components of a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring these reactions. Due to the water sensitivity of acyl chlorides, normal-phase chromatography (NP-HPLC) or supercritical fluid chromatography (SFC) may be preferred over reversed-phase HPLC, as these methods can use non-aqueous mobile phases. americanpharmaceuticalreview.com An HPLC method for the analysis of this compound has been described using a reversed-phase column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. nih.gov

Gas Chromatography (GC): GC can be used for volatile and thermally stable compounds. americanpharmaceuticalreview.com Due to the reactivity of carbamoyl chlorides, direct analysis can be challenging. A common strategy is derivatization, where the carbamoyl chloride is converted into a more stable derivative (e.g., an ester by reacting with an alcohol) prior to analysis. americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides high sensitivity and selectivity, allowing for the accurate identification and quantification of reactants, products, and intermediates. researchgate.netnih.gov This is particularly useful for complex reaction mixtures.

The following table summarizes the applicability of various techniques for monitoring the reactions of this compound.

TechniquePrincipleApplicability for this compound
Stopped-Flow SpectroscopyRapid mixing and spectroscopic detection (e.g., UV-Vis)Suitable for fast reactions like hydrolysis or aminolysis.
NMR SpectroscopyMeasures nuclear magnetic resonance of atomic nucleiCan monitor the disappearance of reactants and appearance of products over time.
Normal-Phase HPLC (NP-HPLC)Separation based on polarity using a non-polar mobile phaseGood for avoiding hydrolysis of the analyte during analysis. americanpharmaceuticalreview.com
Reversed-Phase HPLC (RP-HPLC)Separation based on hydrophobicity with a polar mobile phaseCan be used, but care must be taken to manage the reactivity with the aqueous mobile phase. nih.gov
Gas Chromatography (GC)Separation of volatile compounds in the gas phaseOften requires derivatization to a more stable compound. americanpharmaceuticalreview.com
LC-MSHPLC separation followed by mass spectrometric detectionProvides high sensitivity and specificity for identifying and quantifying reaction components. researchgate.netnih.gov

Advanced Analytical Techniques for Characterization and Process Monitoring

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous structural elucidation and purity assessment of synthesized chemical compounds like Hexahydro-1H-azepine-1-carbonyl chloride. Techniques such as NMR, IR, and MS provide detailed information about the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy would provide information on the number of different proton environments and their neighboring protons in this compound. The protons on the six-carbon azepine ring would be expected to show complex multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom would be deshielded and thus appear at a higher chemical shift (downfield) compared to the other methylene (B1212753) protons of the ring. Protons alpha to a carbonyl group typically resonate in the 2.0-3.0 ppm range. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound (Note: This table is predictive and not based on experimental data)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₂-N-Downfield regionMultiplet
-CH₂-CH₂-N-Mid-aliphatic regionMultiplet
-CH₂-CH₂-CH₂-Upfield aliphatic regionMultiplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbonyl Chloride Signal Identification

¹³C NMR spectroscopy would be crucial for identifying all unique carbon atoms in the molecule. The most characteristic signal would be that of the carbonyl carbon in the carbonyl chloride group. Carbonyl carbons of carboxylic acid derivatives are significantly deshielded and typically appear in the range of 160-180 ppm. libretexts.org The carbons of the azepine ring would appear in the aliphatic region, with the carbons bonded to the nitrogen atom showing a downfield shift compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: This table is predictive and not based on experimental data)

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carbonyl Chloride)160 - 180
-CH₂-N-40 - 60
-CH₂-CH₂-N-25 - 40
-CH₂-CH₂-CH₂-20 - 30
Two-Dimensional NMR (HSQC, HMBC) for Regioisomer Distinction in Complex Mixtures

In the context of process monitoring or analysis of complex mixtures, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. HSQC correlates proton signals with the carbon atoms they are directly attached to, confirming the assignments made in the ¹H and ¹³C spectra. HMBC reveals correlations between protons and carbons over two to three bonds, which would be instrumental in confirming the connectivity of the carbonyl chloride group to the nitrogen of the azepine ring and distinguishing it from any potential regioisomers.

Infrared (IR) Spectroscopy for Carbonyl Functional Group Detection

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The most prominent and diagnostic peak in the IR spectrum of this compound would be the stretching vibration of the carbonyl group (C=O). For acyl chlorides, this is a very strong absorption band that appears at a characteristically high frequency, typically in the range of 1810–1775 cm⁻¹ for aliphatic compounds. uobabylon.edu.iq This high frequency distinguishes it from other carbonyl compounds like ketones, esters, and amides. uobabylon.edu.iqlibretexts.org

Table 3: Predicted IR Absorption Frequencies for this compound (Note: This table is predictive and not based on experimental data)

Functional GroupVibration ModePredicted Frequency (cm⁻¹)Intensity
C=O (Carbonyl Chloride)Stretch1810 - 1775Strong
C-H (Aliphatic)Stretch2850 - 2960Medium-Strong
C-NStretch1000 - 1350Medium

Mass Spectrometry (MS) for Molecular Ion Verification and Degradation Product Tracking

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₇H₁₂ClNO), the molecular weight is approximately 161.63 g/mol . In an MS experiment, a molecular ion peak ([M]⁺) would be expected at m/z 161. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 163 with an intensity of about one-third of the M peak would also be observed, confirming the presence of one chlorine atom.

The fragmentation pattern would likely involve the loss of the chlorine atom or the entire carbonyl chloride group. This technique would be particularly useful in process monitoring to track the formation of the desired product and to identify any impurities or degradation products by their unique molecular ions and fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and not based on experimental data)

Ionm/z (mass-to-charge ratio)Significance
[C₇H₁₂³⁵ClNO]⁺161Molecular Ion (M⁺)
[C₇H₁₂³⁷ClNO]⁺163M+2 Isotope Peak

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of "this compound" and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "this compound." A reverse-phase HPLC method can be used for its separation and purity determination. sielc.com A typical method would employ a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid to improve peak shape. sielc.com For preparative separations to isolate impurities, this method can be scaled up. sielc.com

Table 4: General HPLC Parameters for Purity Analysis

ParameterValue
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Detector UV at a suitable wavelength (e.g., 210 nm)
Flow Rate 1.0 mL/min
Temperature Ambient

This table provides a general method. Specific conditions may vary based on the exact nature of the sample and impurities. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures to achieve faster separations and higher resolution compared to traditional HPLC. This makes UPLC ideal for high-throughput analysis of "this compound." The principles of separation are the same as in HPLC, but the analysis time can be significantly reduced. Columns with 3 µm particles are available for fast UPLC applications. sielc.com

Table 5: Comparison of HPLC and UPLC for the Analysis of this compound

ParameterHPLCUPLC
Column Particle Size 3-5 µm< 2 µm
Typical Analysis Time 10-30 min1-5 min
System Pressure 1000-4000 psi6000-15000 psi
Resolution GoodExcellent
Solvent Consumption HigherLower

This table provides a general comparison of the two techniques.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions. For the synthesis of "this compound" or its subsequent reactions, TLC can be used to qualitatively track the consumption of starting materials and the formation of the product.

A key challenge with analyzing reactive compounds like carbamoyl (B1232498) chlorides by TLC is their potential to react with the silica (B1680970) gel plate (which is slightly acidic and contains water), leading to hydrolysis back to the corresponding amine or carbamic acid. researchgate.net To circumvent this, a small aliquot of the reaction mixture can be quenched with a nucleophile like methanol (B129727) or an amine (e.g., diethylamine) before spotting on the TLC plate. chemicalforums.com This converts the reactive carbamoyl chloride into a more stable ester or urea (B33335), which can be easily visualized on the TLC plate and compared to the starting materials.

Table 6: TLC System for Reaction Monitoring (Post-Quench)

ComponentDescription
Stationary Phase Silica gel 60 F254
Mobile Phase A mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The ratio is optimized to achieve good separation.
Visualization UV light (254 nm) if compounds are UV active. Staining with an appropriate agent (e.g., potassium permanganate, ninhydrin (B49086) for amines) if not.

The choice of mobile phase and visualization technique depends on the specific reactants and products in the reaction being monitored.

Computational Chemistry and Theoretical Studies

Quantum-Chemical Calculations for Electronic Structure Analysis

Quantum-chemical calculations are fundamental to modern chemistry, providing a detailed picture of how electrons are distributed within a molecule and the energies associated with these arrangements. northwestern.edu Such calculations are essential for predicting a molecule's stability, reactivity, and spectroscopic properties. For Hexahydro-1H-azepine-1-carbonyl chloride, these methods elucidate the influence of the N-carbonyl chloride substituent on the electronic environment of the azepane ring.

Prediction of Electronic Structures and Molecular Orbitals

The electronic structure of a molecule is described by its molecular orbitals (MOs), which are mathematical functions that characterize the location and wave-like behavior of electrons. savemyexams.com The two most important MOs for predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.gov

In the parent azepane molecule, the HOMO is primarily associated with the lone pair of electrons on the nitrogen atom. However, the introduction of the electron-withdrawing carbonyl chloride group in this compound significantly alters this picture. The nitrogen lone pair participates in resonance with the carbonyl group, forming a partial double bond and delocalizing the electron density. This delocalization lowers the energy of the HOMO.

Conversely, the LUMO is expected to be localized predominantly on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. youtube.com The highly electronegative oxygen and chlorine atoms make the carbonyl carbon electron-deficient and thus highly electrophilic. This low-energy LUMO indicates the molecule is a strong electron acceptor, susceptible to nucleophilic attack at the carbonyl carbon. docbrown.info

PropertyAzepane (Parent Ring)This compound (Predicted)Rationale for Prediction
HOMO Energy Relatively HighSignificantly LoweredDelocalization of the nitrogen lone pair into the electron-withdrawing carbonyl group stabilizes the orbital.
LUMO Energy HighSignificantly LoweredThe π* orbital of the electrophilic carbonyl group creates a low-energy acceptor orbital.
HOMO-LUMO Gap (ΔE) LargeSmallerThe stabilization of the HOMO and significant destabilization of the LUMO reduce the energy gap, indicating higher reactivity.
HOMO Localization Nitrogen Lone PairN-C=O Amide SystemResonance delocalizes the orbital across the nitrogen and carbonyl moiety.
LUMO Localization C-H/C-C σ* orbitalsCarbonyl Carbon (π* C=O)The carbonyl carbon is the most electrophilic center in the molecule.

This table presents predicted trends based on established principles of electronic effects in organic molecules.

Estimation of Energies and Bond Orders within the Molecule

Quantum-chemical calculations can accurately estimate molecular energies and provide information on the strength and nature of chemical bonds through bond order analysis. In this compound, the geometry and bond orders are heavily influenced by the interplay between the azepane ring and the N-carbonyl chloride group.

Computational studies on the parent azepane ring show average C-N bond lengths of approximately 1.459 Å and C-C bond lengths around 1.53 Å. acs.orgresearchgate.net For this compound, the bond connecting the nitrogen to the carbonyl carbon (N-C(O)) is expected to exhibit a bond order greater than one due to amide-like resonance, making it shorter and stronger than a typical N-C single bond. Consequently, the C-N bonds within the ring may slightly shorten. The C=O bond will be highly polarized and strong, while the C-Cl bond, attached to the electrophilic carbonyl carbon, is predicted to be relatively weak and the most labile bond for substitution reactions. docbrown.info

BondBond TypePredicted Bond OrderExpected Characteristics
N-C (ring) Covalent Single Bond~1.1Slightly strengthened due to inductive effects from the carbonyl group.
C-C (ring) Covalent Single Bond~1.0Typical alkane-like character.
N-C(O) Partial Double Bond>1.5Significant double bond character due to resonance; restricted rotation.
C=O Covalent Double Bond~1.8Highly polarized, strong bond with the oxygen atom being a nucleophilic center.
C-Cl Polar Covalent Bond~0.9Weakened and polarized, making the chloride a good leaving group in nucleophilic acyl substitution reactions. docbrown.info

Predicted bond orders are qualitative estimates based on resonance theory and analysis of similar N-acyl compounds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a class of computational methods that models the electronic structure of many-body systems, like molecules, based on the electron density rather than a complex many-electron wavefunction. northwestern.edu It is widely used for its balance of accuracy and computational efficiency, making it suitable for analyzing molecular properties and reactivity.

Theoretical Analysis of Molecular Properties

DFT calculations can be used to determine a wide range of molecular properties. For this compound, key properties include the charge distribution and the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge landscape of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com

In the parent azepane molecule, the most negative potential is centered on the nitrogen atom due to its lone pair. In this compound, the MEP would be significantly different. The most electron-rich, negative potential (red/yellow regions) would be located around the carbonyl oxygen atom. Conversely, the region around the carbonyl carbon would exhibit a strongly positive potential (blue region), confirming it as the primary site for nucleophilic attack. The azepane ring itself would have a relatively neutral potential, typical of a saturated hydrocarbon framework.

Estimation of Global and Local Reactivity Descriptors (Conceptual DFT)

Conceptual DFT provides a framework for quantifying chemical reactivity using descriptors derived from how a system's energy changes with a change in its number of electrons. mdpi.comnih.gov These descriptors offer a quantitative basis for concepts like electronegativity and chemical hardness.

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Chemical Hardness (η): Measures resistance to a change in electron distribution. A smaller value indicates higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons.

Studies on azepane show it to be a soft molecule with moderate nucleophilicity. acs.orgresearchgate.netnih.gov The incorporation of the carbonyl chloride group would drastically increase the electrophilicity index (ω) and decrease the nucleophilicity (N) of the molecule as a whole, classifying it as a strong electrophile. mdpi.com

DescriptorAzepane (Calculated for parent) nih.govThis compound (Predicted)Implication
Chemical Hardness (η) ModerateLowHigh reactivity, low resistance to charge transfer.
Electrophilicity (ω) LowVery HighStrong ability to stabilize accepted electronic charge; a potent electrophile.
Nucleophilicity (N) ModerateVery LowThe nitrogen lone pair is delocalized and unavailable for donation, making the molecule a poor nucleophile.

Local Reactivity Descriptors: Local descriptors, such as the Fukui function or Parr functions (Pk+ for nucleophilic attack, Pk- for electrophilic attack), identify the most reactive sites within a molecule. mdpi.comnih.gov For this compound, calculations would be expected to show:

A large value for the electrophilic Parr function (Pk+) on the carbonyl carbon , identifying it as the most susceptible site for nucleophilic attack.

Large values for the nucleophilic Parr function (Pk-) on the carbonyl oxygen and chlorine atoms , indicating these are the most likely sites to attack an electrophile.

Computational Modeling of Conformational Landscapes

The azepane ring is a seven-membered heterocycle, which, unlike the rigid six-membered cyclohexane (B81311) ring, is highly flexible. It can exist in several low-energy conformations, primarily in the chair and boat/twist-boat families. acs.org Computational modeling is crucial for mapping the potential energy surface and identifying the most stable conformers and the energy barriers between them.

Seven-membered rings like azepane often prefer twist-chair conformations to minimize both angle strain and torsional strain. acs.org The chair family of conformers is generally lower in energy than the boat family. The boat conformation often suffers from steric hindrance between the "flagpole" hydrogens or substituents, which point towards each other across the ring. libretexts.org This strain can be partially relieved by twisting into a "twist-boat" or "skew-boat" conformation, which is typically more stable than the true boat form but less stable than the chair form. libretexts.orgyoutube.com

For this compound, the presence of the bulky and sterically demanding N-carbonyl chloride group significantly influences the conformational landscape. The planar nature of the N-C(O)Cl group due to resonance introduces a substantial barrier to rotation around the N-C(O) bond. This group will preferentially orient itself to minimize steric interactions with the hydrogens on the adjacent carbons of the azepane ring. This steric demand will also affect the ring's conformational equilibrium, likely increasing the energy barrier for ring inversion and favoring specific twist-chair conformations where the large substituent can occupy a less hindered position.

Conformation FamilyKey Structural FeaturesRelative Energy (General Trend for 7-membered rings)
Chair / Twist-Chair Staggered arrangements minimize torsional strain. acs.orgLowest Energy (Most Stable)
Twist-Boat / Skew-Boat Relieves some flagpole interactions and eclipsing strain of the true boat. libretexts.orgyoutube.comIntermediate Energy
Boat Suffers from flagpole steric interactions and eclipsing torsional strain. libretexts.orgHigh Energy
Half-Chair Transitional state with high angle and torsional strain.Highest Energy (Transition State)

Relative energies are based on general findings for cycloheptane (B1346806) and its derivatives. Specific energy differences for this compound would require dedicated computational studies.

Future Research Directions and Unexplored Avenues

Development of Green Synthesis Methodologies for Hexahydro-1H-azepine-1-carbonyl Chloride

The principles of green chemistry are increasingly pivotal in modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. The traditional synthesis of carbamoyl (B1232498) chlorides, including this compound, often involves the use of hazardous reagents like phosgene (B1210022). wikipedia.orggoogle.com Future research should prioritize the development of more environmentally benign synthetic routes.

Key areas for investigation include:

Phosgene-Free Routes: Exploring alternative carbonylating agents that are less toxic and easier to handle is a critical goal. Reagents such as triphosgene (B27547), carbonyldiimidazole, or even carbon dioxide under catalytic activation could serve as viable substitutes. organic-chemistry.org The development of catalytic processes that can efficiently utilize CO2 as a C1 source for the synthesis of carbamates and their derivatives is a particularly attractive, albeit challenging, avenue. organic-chemistry.org

Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more sustainable alternatives is another important aspect. Research into the use of ionic liquids, supercritical fluids, or bio-based solvents for the synthesis of this compound could lead to processes with a significantly reduced environmental footprint. Recent studies on the synthesis of other heterocyclic compounds have demonstrated the feasibility of using eco-friendly solvents. rsc.org

Catalytic Approaches: The development of novel catalytic systems can enable more efficient and selective syntheses, often under milder reaction conditions. This could involve transition metal catalysis or organocatalysis to facilitate the carbonylation of hexahydro-1H-azepine with high atom economy. researchgate.net

A comparative table of potential green synthesis strategies is presented below:

Synthesis StrategyTraditional MethodPotential Green AlternativeKey Advantages of Green Alternative
Carbonylating Agent PhosgeneTriphosgene, Carbonyldiimidazole, Catalytic CO2Reduced toxicity, safer handling, potential for carbon capture utilization.
Solvent Chlorinated hydrocarbons (e.g., Dichloromethane)Ionic liquids, Supercritical CO2, Bio-solventsLower environmental impact, reduced volatility, potential for recyclability.
Methodology Stoichiometric reactionCatalytic (Transition metal or Organocatalysis)Higher efficiency, improved selectivity, milder reaction conditions, lower waste generation.

Exploration of Novel Reaction Pathways and Enhanced Selectivity

Beyond green synthesis, the exploration of fundamentally new reaction pathways for the synthesis of this compound and its derivatives is a fertile ground for research. Such endeavors could lead to more efficient and versatile synthetic routes, expanding the compound's utility.

Future research in this area could focus on:

Ring Expansion and Rearrangement Reactions: Investigating novel ring expansion reactions of smaller cyclic precursors or rearrangement reactions of functionalized acyclic amines could provide alternative synthetic entries to the azepane core. nih.gov Methodologies like the Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement, which has been used for fused azepine derivatives, could potentially be adapted. nih.gov

Palladium-Catalyzed Methodologies: Palladium-catalyzed reactions have become powerful tools in organic synthesis. Developing a palladium-catalyzed approach for the direct carbonylation of hexahydro-1H-azepine or its precursors could offer high efficiency and functional group tolerance. shd.org.rs

Enhanced Selectivity in Functionalization: For applications where the azepine ring is further functionalized, developing synthetic methods that offer high chemo-, regio-, and stereoselectivity is crucial. This is particularly relevant when constructing complex molecules for pharmaceutical or agrochemical applications.

Expansion of Continuous-Flow Chemistry Applications for Scalable Synthesis

Continuous-flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comrug.nl The application of this technology to the synthesis of this compound is a promising avenue for future research, particularly for industrial-scale production.

Key benefits and research directions include:

Improved Safety with Hazardous Reagents: When the use of hazardous reagents like phosgene or its derivatives is unavoidable, flow chemistry can significantly mitigate the risks by minimizing the amount of the hazardous substance present at any given time. mmsl.cz

Process Intensification: Microreactors enable rapid reaction optimization and can lead to significantly higher space-time yields compared to batch reactors. rug.nl This can make the synthesis more efficient and cost-effective.

Scalability: The numbering-up of microreactors allows for a seamless transition from laboratory-scale synthesis to industrial production without the need for extensive re-optimization. mdpi.com

The table below outlines the potential advantages of continuous-flow synthesis for this compound:

FeatureBatch SynthesisContinuous-Flow Synthesis
Safety Higher risk due to large volumes of reagents.Enhanced safety with small reaction volumes.
Heat & Mass Transfer Often limited, can lead to side reactions.Superior control, leading to higher selectivity.
Scalability Challenging, often requires re-optimization.Straightforward through numbering-up of reactors.
Reaction Time Can be lengthy.Often significantly shorter due to enhanced kinetics.

Investigation of Advanced Protecting Group Strategies Utilizing the Carbonyl Chloride Functionality

The carbamoyl chloride functionality is a precursor to the carbamate (B1207046) group, a widely used protecting group for amines in organic synthesis. masterorganicchemistry.comorganic-chemistry.org this compound can, therefore, be viewed not just as a synthetic intermediate but as a reagent for introducing a specific type of carbamate protecting group.

Future research could explore:

Orthogonal Protection Schemes: Investigating the stability and cleavage conditions of the N-(hexahydro-1H-azepin-1-yl)carbonyl group in comparison to other common amine protecting groups like Boc, Cbz, and Fmoc. wikipedia.org This could lead to its incorporation into complex orthogonal protection strategies for the synthesis of peptides and other polyfunctional molecules. wikipedia.org

Novel Deprotection Methods: Developing mild and selective methods for the removal of the N-(hexahydro-1H-azepin-1-yl)carbonyl group would enhance its utility as a protecting group.

Applications in Solid-Phase Synthesis: Exploring the use of this functionality in solid-phase synthesis, a cornerstone of modern peptide and oligonucleotide synthesis, could open up new applications.

Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization

Potential applications include:

Retrosynthetic Analysis: Employing AI-powered retrosynthesis tools to identify novel and efficient synthetic pathways to the target molecule. cas.org These tools can analyze vast reaction databases to propose routes that a human chemist might not consider. illinois.edu

Reaction Condition Optimization: Using machine learning algorithms to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis, thereby minimizing the need for extensive experimental screening and accelerating the development process. preprints.org

Predictive Modeling for Green Chemistry: Integrating AI models to predict the environmental impact of different synthetic routes, allowing for the in silico design of greener processes.

The integration of AI in the synthesis of this compound could be envisioned in the following workflow:

StageAI/ML ApplicationDesired Outcome
1. Route Design Retrosynthesis algorithmsIdentification of novel and efficient synthetic pathways.
2. Reaction Prediction ML models trained on reaction dataPrediction of reaction success and potential byproducts.
3. Condition Optimization Predictive algorithmsDetermination of optimal catalyst, solvent, and temperature.
4. Process Scaling Flow chemistry modelingSimulation and optimization of scalable continuous-flow processes.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for more efficient, sustainable, and innovative chemical syntheses.

Q & A

Q. Key Methodological Steps :

  • Use inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Monitor reaction progress via TLC or FT-IR (disappearance of amine N-H stretch at ~3300 cm⁻¹).
  • Purify via column chromatography (silica gel, hexane:ethyl acetate gradient).

How does the reactivity of this compound compare to its non-chlorinated analogs in nucleophilic acyl substitution reactions?

Advanced Research Question
The carbonyl chloride group enhances electrophilicity, making it more reactive than amides or esters. For instance, in reactions with primary amines, it forms urea derivatives at lower temperatures (e.g., 25°C vs. 60°C for amides). Kinetic studies using stopped-flow spectroscopy can quantify rate constants (k), revealing a 3–5× faster reaction compared to non-chlorinated analogs .

Data Contradiction Analysis :
Conflicting reports on hydrolysis rates may arise from solvent polarity differences. For example, in aprotic solvents (e.g., THF), hydrolysis is negligible (<5% in 24 hours), whereas in aqueous acetonitrile, hydrolysis reaches >90% within 2 hours . Researchers should replicate conditions using HPLC-MS to track degradation products.

What analytical techniques are critical for distinguishing this compound from structurally similar by-products?

Basic Research Question

  • NMR Spectroscopy : The carbonyl chloride group produces a distinct ¹³C NMR signal at ~170–175 ppm, absent in non-carbonyl derivatives .
  • X-ray Crystallography : Resolves steric effects from the azepine ring’s chair conformation, which may influence reactivity .
  • IR Spectroscopy : C=O stretch at ~1800 cm⁻¹ confirms carbonyl chloride presence .

Advanced Application :
For complex mixtures, use 2D NMR (HSQC, HMBC) to correlate protons and carbons, distinguishing regioisomers.

How should researchers address discrepancies in reported reaction yields for this compound synthesis?

Advanced Research Question
Discrepancies often stem from:

  • Catalyst Purity : Residual Pd/C in hydrogenation steps (if precursors are used) may alter yields. ICP-MS can detect trace metals .
  • Moisture Contamination : Hydrolysis to carboxylic acid derivatives reduces yields. Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Q. Methodological Solution :

  • Standardize protocols using a Design of Experiments (DoE) approach to optimize temperature, catalyst loading, and reaction time.
  • Validate reproducibility via triplicate runs with statistical analysis (e.g., ANOVA, p < 0.05) .

What are the methodological considerations when using this compound as a carbonylating agent in peptide synthesis?

Advanced Research Question

  • Solvent Selection : Use DMF or DMSO to enhance solubility of peptide intermediates. Avoid protic solvents (e.g., MeOH) to prevent premature hydrolysis .
  • Stoichiometry : A 1.2:1 molar ratio (carbonyl chloride:amine) minimizes dimerization side products.
  • Monitoring : Employ LC-MS to track coupling efficiency and detect N-acylurea by-products.

Case Study :
In a 2024 study, coupling with L-alanine methyl ester achieved 85% yield at 0°C, while room-temperature reactions yielded 72% due to competing hydrolysis .

What safety protocols are essential for handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood rated for volatile chlorides .
  • Storage : Keep under argon at –20°C in amber glass to prevent light/moisture degradation.
  • Spill Management : Neutralize with sodium bicarbonate (1:10 w/w) and dispose as hazardous waste .

Advanced Consideration :
Gas detection tubes (e.g., for phosgene) should be on-site if synthesizing from COCl₂ .

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Reactant of Route 1
Reactant of Route 1
Hexahydro-1H-azepine-1-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
Hexahydro-1H-azepine-1-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.